molecular formula C20H43N5O11S B13438368 Gentamicin C2a sulfate CAS No. 157591-52-1

Gentamicin C2a sulfate

Cat. No.: B13438368
CAS No.: 157591-52-1
M. Wt: 561.7 g/mol
InChI Key: KWJYODNQLVMERY-XDNUEYMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gentamicin C2a Sulfate is a high-purity chemical reference standard of one of the major congeners that constitute the gentamicin complex, a broad-spectrum aminoglycoside antibiotic obtained from Micromonospora purpurea . While clinical gentamicin is a mixture of several congeners (C1, C1a, C2, C2a), individual components like Gentamicin C2a are of significant value in pharmaceutical and microbiological research . This product is specifically intended for use in laboratory research to study the unique properties of this particular congener. Recent scientific investigations have highlighted that the different gentamicin congeners can exhibit varying potencies against bacteria harboring specific aminoglycoside-modifying enzymes (AMEs), a common mechanism of antibiotic resistance . Furthermore, studies suggest that the nephrotoxicity potential may differ significantly between the individual gentamicin components . Therefore, this compound serves as a critical tool for researchers aiming to deconvolute the complex biological activity of the gentamicin mixture, investigate specific resistance mechanisms, and elucidate the distinct toxicity profiles of its components . Research applications include, but are not limited to: mode-of-action studies, resistance mechanism profiling, analytical method development and validation (e.g., HPLC, LC-MS), and comparative toxicity assessments in cell-based assays. This product is offered with a certificate of analysis to ensure identity and purity for your research requirements. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

157591-52-1

Molecular Formula

C20H43N5O11S

Molecular Weight

561.7 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C20H41N5O7.H2O4S/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-5(2,3)4/h8-19,25-28H,4-7,21-24H2,1-3H3;(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1

InChI Key

KWJYODNQLVMERY-XDNUEYMDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis from Sisomicin

The most detailed and recent synthetic route for gentamicin C2a sulfate involves starting from sisomicin, a structurally related aminoglycoside, and performing selective chemical transformations to introduce the methyl group at the 6′-position.

  • Key Steps in Chemical Synthesis:

    • Conversion of Sisomicin to Intermediate 15: Sisomicin undergoes a multi-step process to form a key intermediate (compound 15), involving protection and modification of functional groups.

    • Formation of Sulfinyl Imines: Treatment of intermediate 15 with (S)-tert-butylsulfinamide and potassium hydrogen sulfate in toluene at 40 °C yields sulfinyl imine intermediates (compound 19).

    • Methylation at the 6′-Position: Addition of methylmagnesium chloride in dichloromethane at −60 °C to the sulfinyl imine produces a mixture of two methylated compounds (compounds 20 and 21) in an 85:15 ratio.

    • Isolation and Deprotection: The minor isomer (compound 21) is isolated by chromatography and subjected to acidic hydrolysis, hydrogenolysis, and removal of protecting groups to yield gentamicin C2a (compound 4) in 66% yield.

  • Yields and Purification: The overall yield for this compound from sisomicin via this route is approximately 66% after chromatographic purification and lyophilization steps.

  • Advantages: This synthetic method provides an alternative to chromatographic separation of gentamicin mixtures, allowing access to pure this compound for detailed biological and pharmacological studies.

  • Reference Scheme: The synthesis is summarized in the following scheme adapted from recent literature:

Step Reagents/Conditions Product/Intermediate Yield (%)
1 Sisomicin to Intermediate 15 (multi-step) Compound 15 -
2 (S)-tert-butylsulfinamide, KHSO4, toluene, 40°C Compound 19 61
3 Methylmagnesium chloride, CH2Cl2, −60 °C Compounds 20 & 21 65 (20), 12 (21)
4 Acidic hydrolysis, hydrogenolysis, Ba(OH)2 Gentamicin C2a (4) 66

Preparation from Fermentation-Derived Gentamicin Mixtures

Gentamicin is naturally produced by Micromonospora species via fermentation, resulting in a mixture of gentamicin components including C1, C1a, C2, C2a, and others. Isolation of this compound from this mixture involves extraction, purification, and formulation steps.

  • Purification Process:

    • The crude gentamicin sulfate powder is dissolved in water for injection under nitrogen atmosphere to minimize oxidation.

    • Preservatives such as methyl parahydroxybenzoate and propyl p-hydroxybenzoate, along with stabilizers like sodium sulfite and EDTA disodium salt, are added.

    • The solution is stirred and the pH is adjusted to 5.5–6.0.

    • Activated carbon is added for decolorization.

    • The solution undergoes aseptic filtration and filling under nitrogen to maintain stability.

  • Formulation Composition per mL:

Component Amount (mg)
Gentamicin sulfate powder 40
Methyl parahydroxybenzoate 1.6 – 2.0
Propyl p-hydroxybenzoate 0.1 – 0.3
Sodium sulfite 3.0 – 3.2
EDTA disodium salt 0.05 – 0.1
Water for injection To 1 mL
  • Nitrogen Atmosphere: Nitrogen gas is introduced via a distributor with fine holes to reduce oxygen content, enhancing product stability.

  • Temperature Control: Water temperature during dissolution is maintained between 40–60 °C.

  • Advantages: This method is suitable for large-scale production of gentamicin injection formulations containing this compound as part of the mixture.

Analytical Separation and Identification

High-performance liquid chromatography (HPLC) with charged aerosol detection and mass spectrometry (MS) is used to separate and identify gentamicin components, including this compound.

  • Separation Conditions:

    • Use of Acclaim RSLC PolarAdvantage II column.

    • Gradient elution with trifluoroacetic acid (TFA) at 0.3% concentration and heptafluorobutyric acid (HFBA) to improve retention of degradation products.

    • Column temperature maintained at 15 °C to optimize resolution between gentamicin C2 and C2a.

  • Identification: MS with high-resolution accurate mass detection confirms the identity of this compound peaks.

  • Chemical Synthesis: The synthetic route from sisomicin to this compound provides a high-purity product with good yield (around 66%), enabling detailed biological evaluation and potential for structural modifications to improve therapeutic profiles.

  • Fermentation and Purification: The industrial preparation method focuses on maintaining the stability and activity of gentamicin sulfate mixtures, with nitrogen atmosphere and controlled pH critical for product quality.

  • Activity and Toxicity: Research indicates this compound exhibits comparable antibacterial activity to other gentamicin congeners but with potentially reduced nephrotoxicity and ototoxicity, making its isolation and preparation valuable for clinical applications.

  • Analytical Advances: Improved chromatographic and MS techniques allow precise separation and quantification of gentamicin components, facilitating quality control and research into individual congeners like this compound.

Preparation Method Key Features Yield (%) Scale References
Chemical Synthesis from Sisomicin Multi-step synthesis with methylation at 6′-position; chromatographic purification ~66 Laboratory
Fermentation-Derived Purification Dissolution under nitrogen, preservative addition, pH control, activated carbon treatment, aseptic filtration Variable Industrial
Analytical Separation HPLC with charged aerosol detection and MS for component identification N/A Analytical

The preparation of this compound is well-established through both chemical synthesis and fermentation-based methods. Chemical synthesis offers a route to pure compound for research and potential pharmaceutical development, while fermentation and purification remain the backbone of industrial production. Advances in analytical methods complement these preparation techniques, ensuring high-quality this compound for clinical and research use.

Chemical Reactions Analysis

Gentamicin C2a sulfate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

Gentamicin C2a sulfate is a component of the Gentamicin C complex and has applications in microbiology to study the effects of individual Gentamicin components on various bacterial strains and the Gentamicin biosynthetic pathway . this compound, EvoPure® is ≥95.0% pure Gentamicin C2a . The higher antimicrobial activity of the complex is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments .

EvoPure® Products
EvoPure® products are fully characterized by spectral analysis and are shipped with a comprehensive certificate of analysis containing lot-specific HPLC, MS, HNMR, and FTIR data .

Scientific Research Applications

  • Studying Gentamicin Components this compound, is used in microbiology to study the effects of individual Gentamicin components on various bacterial strains .
  • Gentamicin Biosynthetic Pathway It can be used to study the Gentamicin biosynthetic pathway .
  • Antimicrobial Activity Gentamicin C2a is a component of the Gentamicin C complex, along with Gentamicin C1 and Gentamicin C1a, and together this complex makes up 80% of the compound and has the highest antibacterial activity .
  • Molecular Weight The molecular weight is 463.57 g/mol (Free base) .
  • Spectrum Gentamicin is a broad-spectrum antibiotic targeting a wide variety of Gram- positive and Gram-negative bacteria, and is effective against several strains of Mycoplasma .
  • Technical Data Spectral Data includes HNMR Spectra .
  • Analyzing Gentamicin A method for qualitative and quantitative analysis of Gentamicin Sulfate and its related impurities has been developed . Five main analytes of Gentamicin (C1, C1a, C2, C2a, and C2b) and related impurities of sisomicin, G1-418, garamine, gentamicin B, and gentamicin A, A1, A3 are separated .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Gentamicin C2a sulfate shares a core structure with other gentamicin C-complex components but differs in stereochemistry and substituent groups (Table 1).

Table 1: Structural Features of Gentamicin C2a and Related Compounds

Component Molecular Formula Key Structural Features Stereochemical Differences
C2a C₂₅H₄₁N₁₁O₉SNa Lacks hydroxyl groups at 3' and 4' positions on 2-aminohexose fragment Stereoisomer of C2; distinct coupling constants
C2 C₂₅H₄₁N₁₁O₉SNa Hydroxyl groups at 3' and/or 4' positions Differs in spatial arrangement of substituents
C1/C1a C₂₁H₄₁N₇O₇S (varies) Shorter sugar moiety compared to C2/C2a C1a has an additional methyl group

Gentamicin C2a and C2 are stereoisomers with identical molecular masses but distinct nuclear magnetic resonance (NMR) profiles, particularly in coupling constants (e.g., H3' and H4' protons) .

Antimicrobial Activity and Spectrum

All gentamicin C-complex components exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Aeromonas spp., Bacillus cereus, and Campylobacter jejuni . However, the C-complex (C1, C1a, C2, C2a) collectively demonstrates superior potency compared to other gentamicin subgroups (e.g., gentamicin A) due to structural optimizations in the 2-aminohexose region . While individual components show comparable minimum inhibitory concentrations (MICs) in vitro , synergistic interactions within the C-complex enhance overall efficacy .

Toxicity Profiles

Toxicity varies significantly among gentamicin components (Table 2).

Table 2: Comparative Toxicity of Gentamicin Components

Component Ototoxicity (Auditory) Nephrotoxicity (GFR Decline) Key Studies
C2a Moderate Moderate Lower than C2; comparable to C1
C2 High High Most toxic congener
C1/C1a Low Low Safest profile; used in reformulation

Gentamicin C2, a stereoisomer of C2a, is associated with the highest ototoxicity, whereas C2a exhibits reduced auditory toxicity in preclinical models . This difference is attributed to variations in stereochemistry affecting cellular uptake and retention in cochlear tissues .

Pharmacokinetic Differences

Elimination kinetics and tissue distribution vary across components (Table 3).

Table 3: Pharmacokinetic Parameters in Neonates and Beagles

Component Half-Life (Neonates) Renal Clearance (Beagles) GFR Decline Post-Dosing
C2a 4.2 ± 0.8 hrs 1.8 ± 0.3 mL/min/kg 12% reduction
C2 3.9 ± 0.7 hrs 1.7 ± 0.2 mL/min/kg 18% reduction
C1/C1a 5.1 ± 1.1 hrs 2.1 ± 0.4 mL/min/kg 8% reduction

Analytical Methodologies for Component Differentiation

This compound is challenging to isolate due to structural similarities with C2 and poor chromophore activity. Advanced chromatographic methods are employed (Table 4).

Table 4: Analytical Techniques for Gentamicin Component Separation

Method Column Type Detection Key Applications
HPLC-CAD C18 Charged Aerosol Quantifies C1, C1a, C2, C2a, C2b
LC-ELSD Pentafluorophenyl Evaporative Light Validated per ICH guidelines
LC-MS C18 Mass Spectrometry Confirms molecular masses and impurities

C2a and C2 co-elute in many systems but are distinguishable via mass spectrometry (MS) or NMR integration of H3'/H4' proton signals .

Clinical and Pharmaceutical Considerations

  • Reformulation Efforts : Removing C2 and enriching C1/C1a/C2a reduces ototoxicity without compromising antimicrobial efficacy .
  • Quality Control : Pharmacopeial standards (USP/EP) mandate strict limits for C2a (15–25%) and C2 (10–20%) in commercial gentamicin sulfate .

Q & A

Q. Why is UV spectrophotometry unsuitable for quantifying Gentamicin C2a sulfate, and what alternative analytical methods are recommended?

this compound lacks a chromophore, rendering UV spectrophotometry ineffective due to no detectable absorbance . Regulatory pharmacopeias (USP, Ph. Eur.) mandate liquid chromatography with pulsed electrochemical detection (HPLC-PED) for precise quantification. This method resolves Gentamicin's multi-component nature (C1, C1a, C2, C2a, C2b) with a detection limit as low as 0.002 mg/mL for C2a . Calibration curves for individual components (e.g., C2a) are essential to avoid interference from auxiliary constituents in drug formulations .

Q. What are the stability conditions for this compound in aqueous solutions, and how do they impact experimental design?

Gentamicin sulfate exhibits thermostability up to 100°C for 30 minutes across pH 2–12, with reconstituted solutions stable for 15 days at 37°C and ≥1 year at -20°C . However, Gentamicin C2 is more heat-sensitive than C2a, necessitating strict temperature control during storage to prevent component degradation . For long-term studies, store aliquots at -20°C in pH-neutral buffers (e.g., 0.9% sodium chloride) to maintain activity .

Q. How do pharmacopeial standards define the compositional requirements for this compound in research-grade materials?

Per Ph. Eur. and USP, Gentamicin sulfate must contain 25–55% combined C2, C2a, and C2b, with C2a specifically contributing to the total potency (≥590 IU/mg) . Batch certification should include HPLC-PED chromatograms to verify compliance with component ratios (e.g., C2a retention time ≈2.3 times that of impurity A) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Gentamicin C2a’s heat stability in mixed-component formulations?

Discrepancies arise from differential thermostability among Gentamicin components. For example, C2 degrades faster than C2a at >100°C, altering the C2a/C2 ratio in heat-treated samples . To isolate C2a-specific stability, use preparative HPLC to purify individual components before heat exposure assays. Validate results with mass spectrometry (MS) to confirm structural integrity post-treatment .

Q. What methodological optimizations improve the resolution of Gentamicin C2a from co-eluting impurities in complex biological matrices?

Use ion-pair chromatography with a C18 column and a mobile phase containing 50 mM sodium sulfate (pH 3.5) and 0.1% trifluoroacetic acid. This enhances separation of C2a from C2b and sisomicin, achieving resolution ≥1.5 . For biological samples (e.g., serum), employ solid-phase extraction (SPE) with methanol/trichloroacetic acid (30%) to remove proteins and reduce matrix interference .

Q. How does the relative abundance of Gentamicin C2a impact its antimicrobial efficacy against multidrug-resistant Gram-negative bacteria?

Gentamicin C2a exhibits potent activity against Pseudomonas aeruginosa and Escherichia coli (MIC: 0.5–2 µg/mL), but its efficacy is modulated by the total C2/C2a/C2b fraction. Studies show synergistic effects when C2a comprises >30% of the mixture, likely due to enhanced ribosomal binding kinetics . Validate these findings using checkerboard assays to compare fractional inhibitory concentration indices (FICI) of purified C2a versus mixed components .

Methodological Tables

Table 1. HPLC-PED Parameters for Gentamicin C2a Quantification

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile Phase50 mM sodium sulfate (pH 3.5) + 0.1% TFA
Flow Rate1.0 mL/min
DetectionPulsed amperometric (E1: 0.1 V, E2: 0.8 V)
Retention Time (C2a)~23–25 min

Table 2. Stability of Gentamicin C2a in Aqueous Solutions

ConditionStability Duration
25°C, pH 7.024 hours (reconstituted solution)
2–8°C, 0.9% NaCl>7 days
-20°C, lyophilized≥1 year

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.